2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde

Catalog No.
S11942432
CAS No.
447449-66-3
M.F
C17H12FNO2
M. Wt
281.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbal...

CAS Number

447449-66-3

Product Name

2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde

IUPAC Name

2-(4-fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

InChI

InChI=1S/C17H12FNO2/c1-11-6-7-19-15(8-11)14(9-20)17(16(19)10-21)12-2-4-13(18)5-3-12/h2-10H,1H3

InChI Key

LEOZOXJLWCYANA-UHFFFAOYSA-N

solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=CC2=C(C(=C(N2C=C1)C=O)C3=CC=C(C=C3)F)C=O

2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde is a complex organic compound characterized by its unique structural features. Its molecular formula is C17H12FNO2C_{17}H_{12}FNO_2, and it has a molecular weight of approximately 281.29 g/mol . The compound features a fluorophenyl group, an indolizine core, and two aldehyde functional groups, making it a versatile building block in organic synthesis.

Due to the presence of its aldehyde groups. Key reactions include:

  • Condensation Reactions: The aldehyde groups can undergo condensation with amines to form imines or Schiff bases.
  • Oxidation Reactions: The aldehyde groups can be oxidized to carboxylic acids.
  • Reduction Reactions: Aldehydes can also be reduced to primary alcohols using reducing agents such as sodium borohydride.

These reactions highlight the compound's utility in synthesizing more complex molecules and derivatives.

The synthesis of 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde typically involves multi-step organic reactions. A general synthetic pathway may include:

  • Formation of Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Aldehyde Groups: The aldehyde functionalities can be introduced via formylation reactions using reagents such as formic acid or other suitable electrophiles.
  • Fluorination: The incorporation of the fluorophenyl group can be done through electrophilic aromatic substitution or coupling reactions.

These methods allow for the tailored synthesis of the compound, enabling modifications to optimize its properties for various applications.

2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde has potential applications in several fields:

  • Pharmaceuticals: As a precursor for developing new drugs due to its biological activity.
  • Material Science: In the synthesis of advanced materials and polymers that require specific functional groups for enhanced performance.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde would typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its pharmacological potential and optimizing its therapeutic applications. Techniques such as molecular docking and spectroscopic methods could be employed to elucidate these interactions.

Several compounds share structural similarities with 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde. Here are a few examples:

Compound NameMolecular FormulaUnique Features
2-Methylindolizine-1,3-dicarbaldehydeC_{13}H_{10}O_2Lacks fluorine substituent
4-FluorobenzaldehydeC_{7}H_{5}FOSimple aromatic aldehyde
7-MethylindoleC_{9}H_{9}NContains nitrogen but lacks aldehyde functions

Uniqueness

The uniqueness of 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde lies in its combination of the indolizine framework with two aldehyde functionalities and a fluorinated aromatic ring. This specific arrangement may enhance its reactivity and biological profile compared to simpler compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

281.08520679 g/mol

Monoisotopic Mass

281.08520679 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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